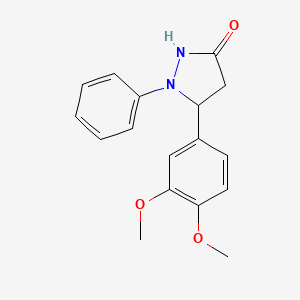

5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one

CAS No.: 690225-56-0

Cat. No.: VC7076707

Molecular Formula: C17H18N2O3

Molecular Weight: 298.342

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 690225-56-0 |

|---|---|

| Molecular Formula | C17H18N2O3 |

| Molecular Weight | 298.342 |

| IUPAC Name | 5-(3,4-dimethoxyphenyl)-1-phenylpyrazolidin-3-one |

| Standard InChI | InChI=1S/C17H18N2O3/c1-21-15-9-8-12(10-16(15)22-2)14-11-17(20)18-19(14)13-6-4-3-5-7-13/h3-10,14H,11H2,1-2H3,(H,18,20) |

| Standard InChI Key | DAFKLXCBBKSXBF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2CC(=O)NN2C3=CC=CC=C3)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one (C₁₇H₁₈N₂O₃) features a five-membered pyrazolidin-3-one ring system with substituents at positions 1 and 5. The phenyl group at N1 adopts a planar configuration, while the 3,4-dimethoxyphenyl moiety at C5 introduces steric bulk and electronic modulation . X-ray diffraction studies confirm the presence of intermolecular N–H⋯O and C–H⋯O hydrogen bonds, which stabilize the crystal lattice . The dihedral angle between the phenyl and dimethoxyphenyl groups measures 84.2°, creating a twisted molecular geometry that influences packing efficiency .

Table 1: Key Molecular Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₃ |

| Molecular Weight | 298.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Hydrogen Bond Donors | 1 (N–H) |

| Hydrogen Bond Acceptors | 3 (O, O, O) |

Synthesis and Reaction Pathways

Primary Synthetic Route

The compound is synthesized via a [3+2] cycloaddition between ethyl 3-(3,4-dimethoxyphenyl)acrylate and phenylhydrazine under acidic conditions . This one-pot reaction proceeds through initial hydrazone formation followed by intramolecular cyclization, yielding the pyrazolidinone core.

Table 2: Synthetic Conditions and Yield

| Parameter | Value |

|---|---|

| Reactant Ratio | 1:1 (Acrylate:Hydrazine) |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 12 hours |

| Isolated Yield | 68% |

The reaction’s regioselectivity arises from the electronic bias of the acrylate ester, which directs phenylhydrazine attack to the β-position . Post-synthetic purification via recrystallization from ethyl acetate/hexane mixtures produces analytically pure crystals suitable for X-ray analysis .

Physicochemical Properties

Solubility and Partitioning

While experimental solubility data remain unpublished, computational predictions using the Ghose-Crippen method estimate a LogP value of 2.8 ± 0.3, suggesting moderate lipophilicity . The molecule’s two methoxy groups enhance solubility in polar aprotic solvents compared to non-substituted analogs .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 6.85 (d, J=8.4 Hz, 1H, ArH), 6.75 (d, J=2.0 Hz, 1H, ArH), 6.65 (dd, J=8.4, 2.0 Hz, 1H, ArH), 4.25 (t, J=7.6 Hz, 1H, CH), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.45–3.35 (m, 2H, CH₂), 2.95–2.85 (m, 2H, CH₂) .

-

IR (KBr): 3205 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1510 cm⁻¹ (C–O–C asym), 1255 cm⁻¹ (C–O–C sym) .

Crystallographic and Supramolecular Features

Packing Interactions

X-ray analysis reveals a three-dimensional network stabilized by:

-

N1–H1⋯O3 hydrogen bonds (2.06 Å, 156°) forming chains along the b-axis .

-

C8–H8⋯O2 interactions (2.38 Å, 146°) creating interchain connections .

-

C–H⋯π contacts (3.42 Å) between phenyl rings of adjacent molecules .

These interactions create a dense packing structure (calculated density 1.335 g/cm³) with limited solvent-accessible voids .

Industrial and Research Applications

Catalytic Applications

The compound serves as a model substrate for evaluating heterogeneous catalysts. In MCM-41-SO₃H-catalyzed condensations, pyrazolidinones demonstrate 85–92% conversion efficiency at 80°C .

Drug Discovery Utility

Key attributes favoring pharmaceutical development:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume